AV-101 has been used in trials studying the treatment of Neuropathic Pain. L-4-chlorokynurenine is an orally bioavailable, blood brain barrier (BBB) penetrating, chlorinated analog of the endogenous neuromodulator kynurenic acid and prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a N-methyl-D-aspartate receptor (NMDA-R) antagonist at the glycine-coagonist (GlyB) site, with potential anti-hyperalgesic, neuroprotective and anti-epileptic activities. Unlike 7-Cl-KYNA, L-4-chlorokynurenine, upon oral administration, crosses the BBB and is enzymatically converted, through transamination, within activated astrocytes located at sites of injury in the central nervous system (CNS) to its active metabolite, 7-Cl-KYNA, which allows for high levels of this active metabolite at these specific sites. In turn, 7-Cl-KYNA selectively binds to and blocks the GlyB site within the NMDA receptors. This inhibits both NMDA-R overstimulation by the excitatory neurotransmitter glutamate and NMDA-R-mediated excitotoxicity, which prevents neuronal damage and induces analgesia. In addition, another metabolite, 4-chloro-3-hydroxyanthranilic acid, inhibits the synthesis of quinolinic acid, an endogenous NMDA receptor agonist, thereby further preventing excitotoxic damage. Compared to conventional NMDA-R antagonists, NMDA-R GlyB-specific antagonists appear to have fewer side effects.
Related Compounds
7-Chlorokynurenic Acid (7-Cl-KYNA)
Compound Description: 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist (GlyB) site of the NMDA receptor [, , , , ]. It exhibits neuroprotective and anticonvulsive properties but has poor blood-brain barrier permeability, limiting its direct clinical utility [, , , ].
Relevance: 7-Cl-KYNA is the active metabolite of 4-Cl-KYN. Following administration of 4-Cl-KYN, it is rapidly converted to 7-Cl-KYNA in the brain, where it exerts its pharmacological effects [, , , , ]. The structural difference lies in the presence of a carboxylic acid group in 7-Cl-KYNA, replacing the carboxamide in 4-Cl-KYN, a modification enacted by enzymatic transamination in vivo [, ].
N-Acetyl-4-chlorokynurenine (N-acetyl-4-Cl-KYN)
Compound Description: N-acetyl-4-Cl-KYN is an acetylated metabolite of 4-Cl-KYN [, ]. It has been shown to inhibit renal and hepatic transporters, potentially influencing the excretion of various compounds, including itself and 4-Cl-KYN [, ].
Relevance: N-acetyl-4-Cl-KYN is a metabolite of the target compound, 4-Cl-KYN. Although it does not appear to impact 4-Cl-KYN uptake across the blood-brain barrier via the LAT1 transporter, it may affect the elimination of 4-Cl-KYN and other drugs from the body [, ]. Structurally, N-acetyl-4-Cl-KYN is differentiated from 4-Cl-KYN by the addition of an acetyl group to the amino group at the 2-position of the aromatic ring.
Kynurenic Acid (KYNA)
Compound Description: KYNA is an endogenous tryptophan metabolite that acts as an antagonist at the glycine co-agonist (GlyB) site of the NMDA receptor, albeit with lower potency than 7-Cl-KYNA [, ]. It also exhibits anticonvulsive and neuroprotective properties [].
Relevance: KYNA is structurally similar to 7-Cl-KYNA, lacking only the chlorine atom at the 7-position of the aromatic ring. Like 7-Cl-KYNA, KYNA can be formed in the brain from a transportable precursor, kynurenine, highlighting a shared strategy for overcoming blood-brain barrier limitations []. The presence of KYNA and its precursor in the kynurenine pathway also establishes a metabolic link to 4-Cl-KYN and its metabolites.
L-Kynurenine
Compound Description: L-Kynurenine is an endogenous metabolite of L-tryptophan and a key intermediate in the kynurenine pathway [, ]. It serves as a precursor to several neuroactive metabolites, including KYNA, quinolinic acid, and 3-hydroxykynurenine [].
4-Chloro-3-hydroxyanthranilic Acid
Compound Description: This compound is a metabolite of 4-Cl-KYN []. It is a known inhibitor of quinolinic acid synthesis, further contributing to the potential neuroprotective effects of 4-Cl-KYN [].
5,7-Dichlorokynurenic Acid (5,7-Cl2-KYNA)
Compound Description: 5,7-Cl2-KYNA is a potent glycine/NMDA receptor antagonist []. Similar to 7-Cl-KYNA, it has limited ability to cross the blood-brain barrier.
L-4,6-Dichlorokynurenine (4,6-Cl2-KYN)
Compound Description: 4,6-Cl2-KYN is a chlorinated amino acid analog and a potential prodrug for 5,7-dichlorokynurenic acid (5,7-Cl2-KYNA) []. It exhibits affinity for the large neutral amino acid transporter at the blood–brain barrier, though less than 4-Cl-KYN.
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors. It has also been investigated for its potential in treating pulmonary arterial hypertension (PAH) [, , ].
Relevance: While structurally unrelated to 4-Cl-KYN, imatinib is relevant due to the development of AV-101 as an inhaled formulation of imatinib for targeted delivery to the lungs in PAH treatment [, , ]. This shared development path highlights the exploration of different drug delivery methods for existing therapeutics, although the target diseases and mechanisms of action differ between 4-Cl-KYN and imatinib.
Ketamine
Compound Description: Ketamine is a dissociative anesthetic that acts as a noncompetitive NMDA receptor antagonist. It has shown rapid-acting antidepressant effects in treatment-resistant depression [, , , , ].
Relevance: While structurally dissimilar to 4-Cl-KYN, ketamine is relevant due to its shared target, the NMDA receptor, and its use as a comparator in studies investigating 4-Cl-KYN's antidepressant potential [, , , , ]. Although both compounds target the NMDA receptor, they differ in their binding sites and subsequent downstream effects. Ketamine's non-selective antagonism is associated with psychotomimetic side effects, while 4-Cl-KYN's more targeted approach aims to minimize such effects [, , ].
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. It exerts its effects primarily by increasing serotonin levels in the brain [, ].
Relevance: Fluoxetine is relevant as a comparator to 4-Cl-KYN in preclinical studies assessing antidepressant effects [, ]. This comparison underscores the investigation of novel antidepressant mechanisms beyond the traditional monoaminergic pathways targeted by SSRIs like fluoxetine.
Additional Compounds:
Amantadine: An antiviral drug with NMDA receptor antagonist activity, used as a comparator to 4-Cl-KYN in preclinical models of L-Dopa-induced dyskinesia [].
Dextromethorphan-bupropion: A combination therapy approved for treating major depressive disorder and smoking cessation, included in a review of novel antidepressant drugs [].
Pimavanserin: An atypical antipsychotic with serotonin 2A receptor inverse agonist activity, used in treating Parkinson's disease psychosis and mentioned in a review of novel antidepressants [].
Zuranolone: A neuroactive steroid and GABA-A receptor positive allosteric modulator under investigation for its rapid-acting antidepressant effects [, ].
Classification and Source
4-Chlorokynurenine is classified under neuropharmaceuticals and is primarily associated with the kynurenine pathway, a metabolic route that links tryptophan metabolism to neuroactive compounds. It was first identified in the biosynthetic pathway of the lipopeptide antibiotic taromycin produced by the marine bacterium Saccharomonospora sp. CNQ-490. The compound is being explored for its potential as an antidepressant and has been studied in clinical trials to assess its efficacy and safety .
Synthesis Analysis
The synthesis of 4-chlorokynurenine has been achieved through both chemical and biological methods.
Chemical Synthesis
Biosynthetic Production
Recent advancements have highlighted a more environmentally friendly approach through biosynthesis. Researchers have identified four key enzymes from Saccharomonospora sp. CNQ-490 that facilitate the conversion of L-tryptophan to L-4-chlorokynurenine:
Tar14: A flavin-dependent tryptophan chlorinase.
Tar15: A flavin reductase that partners with Tar14.
Tar13: A tryptophan 2,3-dioxygenase.
Tar16: A kynurenine formamidase.
These enzymes allow for a one-pot conversion process, significantly simplifying the synthesis while enhancing yield and reducing environmental impact . The biosynthetic method has been shown to produce L-4-chlorokynurenine efficiently in laboratory settings, paving the way for potential industrial applications.
Molecular Structure Analysis
The molecular formula of 4-chlorokynurenine is C10H11ClN2O3 with a molar mass of approximately 242.66 g/mol. Its structure includes:
A chlorinated aromatic ring.
An amino acid backbone characteristic of kynurenine derivatives.
The compound's structure allows it to interact effectively with biological targets, particularly in the central nervous system where it is converted to its active form, 7-chlorokynurenic acid .
4-Chlorokynurenine participates in several key biochemical reactions:
Conversion to 7-Chlorokynurenic Acid: In the central nervous system, it undergoes enzymatic transformation by kynurenine aminotransferases.
Inhibition of NMDA Receptors: The active metabolite acts on the glycine co-agonist site of NMDA receptors, which are implicated in excitatory neurotransmission and neuroplasticity .
Formation of Other Metabolites: It can also be metabolized into other compounds such as 4-chloro-3-hydroxyanthranilic acid, which inhibits 3-hydroxyanthranilate oxidase, potentially influencing neurodegenerative processes .
Mechanism of Action
The mechanism through which 4-chlorokynurenine exerts its effects primarily involves its conversion to 7-chlorokynurenic acid:
NMDA Receptor Modulation: By antagonizing NMDA receptors, it helps regulate excitatory neurotransmission. This action is particularly relevant in conditions like depression where glutamate dysregulation is observed .
Neuroinflammation Regulation: The kynurenine pathway plays a role in neuroinflammation; thus, modulating this pathway can influence inflammatory responses in neurological disorders .
Physical and Chemical Properties Analysis
The physical properties of 4-chlorokynurenine include:
Appearance: Typically presented as a white crystalline powder.
Solubility: Soluble in water and organic solvents like ethanol.
Chemical properties include:
Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
Bioavailability: Reported bioavailability ranges from 39% to 84% in rodent models and at least 31% in humans .
Applications
The applications of 4-chlorokynurenine are diverse and include:
Antidepressant Research: Investigated as a rapid-acting antidepressant due to its unique mechanism involving NMDA receptor modulation.
Neurological Disorders: Potential use in treating conditions such as Huntington's disease and neuropathic pain based on preclinical studies showing efficacy .
Biocatalysis Development: The enzymes involved in its biosynthesis are being explored for their potential use in biocatalysis for producing other kynurenine analogs .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Balixafortide is under investigation in clinical trial NCT03786094 (Pivotal Study in HER2 Negative, Locally Recurrent or Metastatic Breast Cancer). Balixafortide is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities. Balixafortide binds to the chemokine receptor CXCR4, thereby preventing the binding of stromal derived factor-1 (SDF-1 or CXCL12) to the CXCR4 receptor and subsequent receptor activation. This may induce the mobilization of hematopoietic stem and progenitor cells from the bone marrow into blood. CXCR4, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types; CXCL12/CXCR4 interaction induces retention of hematopoietic cells in the bone marrow.
Balofloxacin is a fluoroquinolone antibiotic. It is active against clinical isolates of a variety of Gram-positive and Gram-negative bacteria in vitro, including K. pneumoniae, H. influenzae, N. gonorrhoeae, P. mirabilis, S. pyogenes, and methicillin-resistant S. aureus (MRSA; MIC50s = 0.025-0.78 μg/ml). Balofloxacin inhibits DNA gyrase from E. coli, P. aeruginosa, and S. aureus (IC50s = 0.47, 11, and 2.5 μg/ml, respectively, in a DNA supercoiling assay). It reduces mortality in mouse models of systemic S. aureus, MRSA, S. pneumoniae, K. pneumoniae, and P. aeruginosa infection (ED50s = 5, 20, 10, 160, and 50.4 mg/kg, respectively). Balofloxacin is a fluoroquinolone antibiotic. Balofloxacin has shown potent bactericidal activity & inhibited the supercoiling activity of DNA gyrase of S. aureus, E. coli, & P aeruginosa. It is sold under the brand name Q-Roxin in Korea.
Balsalazide is a monohydroxybenzoic acid consisting of 5-aminosalicylic acid (mesalazine) linked to 4-aminobenzoyl-beta-alanine via an azo bond. It has a role as a prodrug, a non-steroidal anti-inflammatory drug, an anti-ulcer drug and a gastrointestinal drug. It is a conjugate acid of a balsalazide(2-).
Typical mitochondrial uncouplers are lipophilic weak acids that increase proton transport into the mitochondrial matrix through an ATP synthase-independent pathway, thereby uncoupling nutrient oxidation from ATP production. These chemicals are used to determine rate of cellular respiration and have antioxidant effects that protect from ischemia-reperfusion injury. Most proton transporter uncouplers, however, exhibit off-target activity that can lead to undesired effects, including plasma membrane depolarization, mitochondrial inhibition, and cytotoxicity. BAM15 is a mitochondrial protonophore uncoupler that does not depolarize the plasma membrane and protects mice from acute renal ischemic-reperfusion injury. In comparison to FCCP, 1-10 µM BAM15 was shown to increase oxygen flux with equal potency as the classic uncoupler, while displaying a higher maximum rate of mitochondrial respiration and less cytotoxicity. BAM15 is a potent and selective mitochondrial uncoupler or protonophore. Chemical mitochondrial uncouplers are lipophilic weak acids that transport protons into the mitochondrial matrix via a pathway that is independent of ATP synthase, thereby uncoupling nutrient oxidation from ATP production. These uncouplers have potential for the treatment of diseases such as obesity, Parkinson’s disease, and aging.
Baloxavir marboxil is an antiviral drug used to treat influenza. More specifically, it is a first-in-class cap-dependent endonuclease inhibitor that works to block influenza virus proliferation. It is a prodrug of [baloxavir] with an improved absorption profile than its active metabolite due to the addition of a phenolic hydroxyl group to its structure. Baloxavir marboxil was first globally approved in Japan in February 2018, followed by the US approval in October, 2018. It was also approved by the European Commission on January 7, 2021. Baloxavir Marboxil is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of baloxavir marboxil, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection. See also: Baloxavir (has active moiety).
Balsalazide Disodium is the disodium salt form of balsalazide, an aminosalicylate and oral prodrug that is enzymatically cleaved in the colon to produce the anti-inflammatory agent mesalazine. Mesalazine acts locally on the mucosa of the colon where it diminishes inflammation by blocking the production of arachidonic acid metabolites and other inflammatory agents. Balsalazide disodium is used to treat chronic inflammatory bowel disease.